1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea
Overview
Description
1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea is a useful research compound. Its molecular formula is C25H24FN7O4 and its molecular weight is 505.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
MAP Kinase p38α Inhibitors : This compound is involved in the design of potent inhibitors of p38α mitogen-activated protein kinase (MAPK). These inhibitors are developed through structure-based design and synthesis, targeting the allosteric site of p38α to form novel hydrogen bonding interactions, resulting in potent type III inhibitors. Such compounds have significant implications in biological and medicinal chemistry, particularly for diseases where p38α MAPK is a critical component (Getlik et al., 2012).
FLT3 Inhibitors for Psoriasis Treatment : Another important application is in the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. These inhibitors, derived from the compound, have shown significant antipsoriatic effects in animal models and could potentially be developed as drug candidates for psoriasis treatment (Li et al., 2016).
Antimycobacterial Activities : The compound also plays a role in the synthesis of derivatives with antimycobacterial activities. These derivatives have been evaluated against Mycobacterium tuberculosis, showing potent activity and offering potential as novel therapeutics for tuberculosis (Sriram et al., 2007).
Synthesis of p38 MAPK Inhibitors : The compound is used in the synthesis of derivatives that act as p38 MAPK inhibitors. These inhibitors are synthesized through efficient methods and have implications in the development of treatments targeting the p38 MAPK pathway (Li et al., 2009).
Properties
IUPAC Name |
1-[4-(2-amino-3-nitropyridin-4-yl)oxy-2-fluorophenyl]-3-(5-tert-butyl-2-phenylpyrazol-3-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN7O4/c1-25(2,3)20-14-21(32(31-20)15-7-5-4-6-8-15)30-24(34)29-18-10-9-16(13-17(18)26)37-19-11-12-28-23(27)22(19)33(35)36/h4-14H,1-3H3,(H2,27,28)(H2,29,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPFHJOTYEKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C(C(=NC=C3)N)[N+](=O)[O-])F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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